(E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine typically involves the condensation reaction between an amine and an aldehyde or ketone. For this compound, the reaction would involve 2,6-dimethylaniline and 2-fluorobenzaldehyde under acidic or basic conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions.
Medicine: Possible applications in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action for (E)-N-(2,6-Dimethylphenyl)-1-(2-fluorophenyl)methanimine would depend on its specific application. Generally, imines can act as intermediates in various chemical reactions, interacting with molecular targets through their carbon-nitrogen double bond. The fluorophenyl and dimethylphenyl groups may influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Dimethylphenyl)-1-phenylmethanimine
- N-(2-Fluorophenyl)-1-phenylmethanimine
- N-(2,6-Dimethylphenyl)-1-(4-fluorophenyl)methanimine
Properties
CAS No. |
823196-34-5 |
---|---|
Molecular Formula |
C15H14FN |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(2-fluorophenyl)methanimine |
InChI |
InChI=1S/C15H14FN/c1-11-6-5-7-12(2)15(11)17-10-13-8-3-4-9-14(13)16/h3-10H,1-2H3 |
InChI Key |
JXNLJJZZMJKUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.